(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one
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Overview
Description
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one typically involves the reaction of 4-acetylphenyl isocyanate with (S)-phenylglycinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of bacterial protein synthesis, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
4-Acetylphenyl isocyanate: A precursor in the synthesis of the compound.
Phenylglycinol: Another precursor used in the synthesis.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(4S)-3-(4-acetylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)13-7-9-15(10-8-13)18-16(11-21-17(18)20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3/t16-/m1/s1 |
InChI Key |
HYUZIBWZXSWHLA-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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